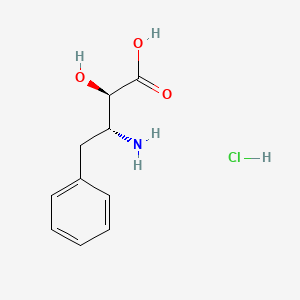
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-氯苄叉基)氨基)-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇是一种属于三唑衍生物类别的化合物
准备方法
合成路线和反应条件
4-((4-氯苄叉基)氨基)-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及在特定条件下将4-氯苯甲醛与4-氨基-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇反应。该反应通常在合适的溶剂和催化剂存在下进行,以促进所需产物的形成。
工业生产方法
虽然该化合物的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成程序。这包括优化反应条件,例如温度、压力和反应时间,以实现最终产物的更高收率和纯度。
化学反应分析
反应类型
4-((4-氯苄叉基)氨基)-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的胺或其他还原形式。
取代: 该化合物可以参与亲核或亲电取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、高锰酸钾和间氯过氧苯甲酸。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 烷基卤化物、酰氯和磺酰氯等试剂经常用于取代反应。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或其他还原衍生物。
科学研究应用
化学: 该化合物用作合成更复杂分子和材料的构件。
生物学: 它已显示出作为抗菌剂和抗真菌剂的潜力,使其成为开发新型药物的候选者。
医药: 研究表明,由于其生物活性,它在治疗某些疾病方面具有潜在用途。
工业: 该化合物的独特特性使其在开发新材料和化学工艺中非常有用。
作用机制
4-((4-氯苄叉基)氨基)-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性并导致各种生物学效应。确切的分子靶标和途径取决于该化合物所使用的特定应用和环境。
相似化合物的比较
类似化合物
- N-(4-氯苄叉基)-4-(2-甲氧基苯基)-1-哌嗪胺
- 1-((4-氯苄叉基)氨基)-4,6-二甲基-2-氧代-1,2-二氢-3-吡啶甲腈
- 2-(2-(4-氯苄叉基)肼基)-N-(3-甲氧基苯基)-2-氧代乙酰胺
独特性
4-((4-氯苄叉基)氨基)-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇由于其三唑环与氯苄叉基和甲氧基苯基基团的独特组合而脱颖而出。这种结构赋予了特定的化学和生物学特性,使其在各种应用中具有价值,使其有别于其他类似化合物。
属性
CAS 编号 |
478256-92-7 |
|---|---|
分子式 |
C16H13ClN4OS |
分子量 |
344.8 g/mol |
IUPAC 名称 |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(23)21(15)18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI 键 |
ZCJNEOPIMSXRIW-VCHYOVAHSA-N |
手性 SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)


![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
![5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)


![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

